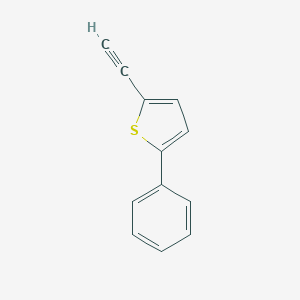

2-乙炔基-5-苯基噻吩

描述

Synthesis Analysis

The synthesis of 2-Ethynyl-5-phenylthiophene derivatives can be achieved through various synthetic routes. One such method involves the Sonogashira cross-coupling of para-substituted ethynylbenzenes with 2,5-diiodothiophene, which allows for the preparation of 2,5-bis(para-R-phenylethynyl)thiophenes with different substituents . Another approach for synthesizing substituted ethynyl thiophene structures is the coupling of 5e-tert-butyl-2e-(4-iodophenyl)-1,3-dithiane with different terminal substituents, leading to potent chloride channel blockers . Additionally, the synthesis of novel polythiophenes linked with ethynyl bridges has been reported, where the key substrate 5-iodo-2,2'-bithiophene is used in Sonogashira-type cross-coupling reactions .

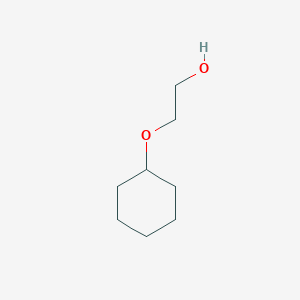

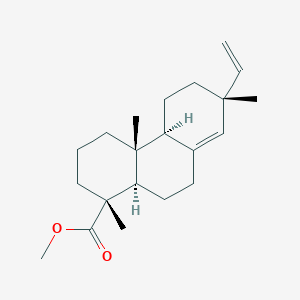

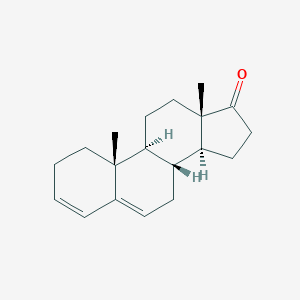

Molecular Structure Analysis

The molecular structures of the synthesized 2-Ethynyl-5-phenylthiophene derivatives have been characterized using various spectroscopic techniques such as NMR, IR, Raman, and mass spectroscopy, as well as elemental analysis . X-ray diffraction studies have been employed to determine the single-crystal structures of these compounds, revealing that the all-planar form is the lowest in energy, although rotation of the phenyl groups about the CC bond is facile . The crystal structure of related compounds, such as ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, has also been solved by direct methods using single-crystal X-ray diffraction data .

Chemical Reactions Analysis

The chemical reactivity of 2-Ethynyl-5-phenylthiophene derivatives can be explored through various reactions. For instance, the oxidative coupling between terminal acetylenes of conjugated mono(arylethynyl)oligothiophene structures leads to the formation of conjugated nanostructures with significant fluorescence radiation emission . The synthesis of polyhydroxyl oligothiophenes through Pd-catalyzed cross-coupling of thienylstannanes with thienylbromides is another example of the chemical transformations these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Ethynyl-5-phenylthiophene derivatives have been extensively studied. The absorption and emission spectra, quantum yields, and lifetimes of these compounds indicate that both electron-donating and electron-withdrawing substituents on the phenyl rings shift the absorption and emission maxima to lower energies . The spectroscopic studies suggest that rapid intersystem crossing is characteristic of these compounds, with modest fluorescence quantum yields observed . The polymers derived from these monomers exhibit extraordinary stability during multiple n- and p-doping processes, and the compounds show enhanced fluorescent activity, particularly those with bisethynylphenylene bridges .

科学研究应用

乙炔基桥连聚噻吩的双极性行为

Krompiec 等人(2013 年)的一项研究探索了新型聚噻吩的合成和性质,重点关注那些二噻吩单元与乙炔基或双乙炔基亚芳基桥连接的聚噻吩。这项研究突出了这些化合物在导电聚合物领域的潜力,注意到它们在多次 n 型和 p 型掺杂过程中具有非凡的稳定性。此外,这些化合物表现出增强的荧光活性,特别是那些具有双乙炔基亚苯基桥的化合物 (Krompiec 等人,2013 年)。

聚噻吩的电致变色行为

2019 年,Kula 等人对新型聚噻吩的合成和性质进行了全面研究,其中二噻吩单元通过亚苯基桥连接。这项研究对于理解这些聚合物的稳定性、电化学和电致变色行为非常重要,这些聚合物在多次 p 型掺杂过程中表现出良好的稳定性并表现出多步电致变色 (Kula 等人,2019 年)。

取代基对低聚噻吩能隙值的影响

Pilo 等人(2022 年)的一项 2022 年研究调查了低聚噻吩,特别是 5-乙炔基-三噻吩 (5-ET),在光敏器件中的潜力。他们重点关注取代基如何影响氧化还原和光谱特征,注意到 5-ET 显示出更高的电子密度扩展和显着更低的能隙值,从而增强了其在各种应用中的潜力 (Pilo 等人,2022 年)。

光伏和光物理性质

Niu 等人(2013 年)合成并研究了含有乙炔基间隔基的新型苯基-低聚噻吩衍生物,以了解它们的热、光物理、电化学和形态性质。这些低聚物表现出良好的热稳定性和作为有机薄膜材料和光伏器件的有希望的性能 (Niu 等人,2013 年)。

钯催化的合成

Rossi 等人(1984 年)进行了天然存在的乙炔基噻吩和相关化合物的钯催化合成,包括 2-苯基-5-(3-丁烯-1-炔基)噻吩。这项研究对于理解这些化合物在各种生物活性中的化学合成和潜在应用非常重要 (Rossi 等人,1984 年)。

安全和危害

属性

IUPAC Name |

2-ethynyl-5-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8S/c1-2-11-8-9-12(13-11)10-6-4-3-5-7-10/h1,3-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPBZFFHJJDHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00937206 | |

| Record name | 2-Ethynyl-5-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynyl-5-phenylthiophene | |

CAS RN |

1665-35-6 | |

| Record name | Thiophene, 2-ethynyl-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001665356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethynyl-5-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thulium chloride heptahydrate [MI]](/img/structure/B156337.png)